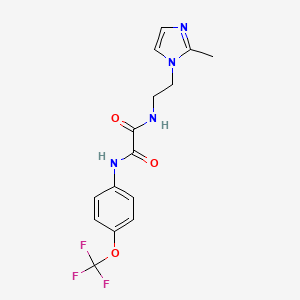

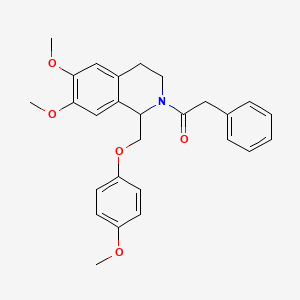

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H28N4O5 and its molecular weight is 464.522. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Thermo-Physical Properties

- Thermo-physical characterization of 1,3,4-oxadiazole derivatives, including the investigation of density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters, has been a focus in scientific research. These studies aid in understanding how structural modifications affect the values of Gibbs energy of activation, enthalpy of activation, and entropy of activation (Godhani, Dobariya, Sanghani & Mehta, 2013).

Antimicrobial Activities

- Synthesis and antimicrobial activities of certain derivatives, including 1,3,4-oxadiazole, have been explored. These studies are significant in developing compounds with potential applications in combating various microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu & Demirbas, 2007).

Biological Applications

- Novel compounds containing 1,3,4-oxadiazole structures have been synthesized for potential antioxidant and antitumor activities. These compounds are studied for their applications in treating cancer and other diseases (Hassanien, Abd El-Ghani & Elbana, 2022).

Chemosensors

- 1,3,4-Oxadiazole derivatives have been used to develop efficient reversible colorimetric and fluorescent chemosensors. These chemosensors have applications in detecting ions like fluoride, showcasing their potential in environmental and analytical chemistry (Zhang, Zhang, Ding & Gao, 2020).

Catalysis

- Research on 1,3,4-oxadiazole derivatives includes their use as catalysts in the synthesis of various compounds, highlighting their significance in facilitating chemical reactions and synthesis processes (Kefayati, Asghari & Khanjanian, 2012).

Synthesis of Novel Compounds

- The synthesis of new compounds with 1,3,4-oxadiazole structures has been a key area of research, aiming to develop compounds with unique properties and potential applications in various fields (TakahashiMasahiko, ShinodaTakamitsu, OsadaHideshi & NakajimaToshio, 1975).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a quinazoline-2,4-dione with an oxadiazole derivative that contains a benzyl group. The reaction is carried out in the presence of a suitable base and solvent to yield the desired product.", "Starting Materials": [ "3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "3-pentylquinazoline-2,4(1H,3H)-dione", "Benzyltriethylammonium chloride", "Sodium hydride", "Dimethylformamide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione", "To a solution of 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde (1.0 g, 4.2 mmol) in dry dimethylformamide (DMF) (10 mL) was added benzyltriethylammonium chloride (0.2 g, 0.6 mmol) and sodium hydride (0.1 g, 4.2 mmol) under nitrogen atmosphere. The mixture was stirred at room temperature for 30 min. To this mixture, 3-pentylquinazoline-2,4(1H,3H)-dione (1.2 g, 5.0 mmol) was added and the reaction mixture was stirred at room temperature for 24 h. The reaction was quenched with water (10 mL) and extracted with ethyl acetate (3 × 20 mL). The combined organic layers were washed with water (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel using ethyl acetate/methanol (95:5) as eluent to afford the desired product as a white solid (yield: 70%).", "Step 2: Characterization of the product", "The product was characterized by various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry. The purity of the product was determined by HPLC analysis." ] } | |

CAS-Nummer |

1207033-21-3 |

Molekularformel |

C25H28N4O5 |

Molekulargewicht |

464.522 |

IUPAC-Name |

1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |

InChI |

InChI=1S/C25H28N4O5/c1-4-6-9-14-28-24(30)18-10-7-8-11-19(18)29(25(28)31)16-22-26-23(27-34-22)17-12-13-20(33-5-2)21(15-17)32-3/h7-8,10-13,15H,4-6,9,14,16H2,1-3H3 |

InChI-Schlüssel |

FDHCKCIPQOHBPI-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OCC)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B2541901.png)

![2-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2541904.png)

![5-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2541907.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2541909.png)

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}-1-ethanone](/img/structure/B2541915.png)

![Benzo[B]thiophene-7-carboxamide](/img/structure/B2541917.png)